3-(methoxymethyl)-2-methylbenzoic acid
Description
Properties
CAS No. |
2648939-82-4 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Key Limitations:
-
High Alkali Consumption : The process requires stoichiometric amounts of NaOH, generating substantial waste salts during neutralization.
-
Multi-Step Isolation : The intermediate hydroxy acid must be purified before alkylation, increasing time and cost.
-
Energy Intensity : Prolonged high-temperature conditions necessitate specialized reactors, limiting scalability.
Modern Two-Step Catalytic Synthesis
A streamlined two-step method, exemplified in CN107778167A, addresses these challenges using nucleophilic substitution and Grignard carboxylation.
Step 1: Synthesis of 2-Methyl-3-Chloroanisole
2,6-Dichlorotoluene reacts with sodium methoxide in dimethylformamide (DMF) catalyzed by cuprous salts (e.g., stannous chloride or cyanide) at 100–150°C. The methoxy group replaces the chlorine at position 3, yielding 2-methyl-3-chloroanisole with >98% purity after solvent recovery.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 100–150°C |
| Catalyst | CuCl or SnCl₂ (0.3–0.5 wt%) |
| Solvent | DMF |
| Yield | 95–98% |
Step 2: Grignard Carboxylation
The chloroanisole undergoes Grignard reaction with bromoethane and magnesium in tetrahydrofuran (THF), followed by carboxylation with dry ice. Acidic workup isolates the final product with 98.8–99.1% purity.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Grignard Temp | 40–60°C |
| Carboxylation Temp | -10°C to 20°C |
| Yield | 85–90% |
Comparative Analysis of Methodologies
The table below contrasts the traditional and modern methods:
The catalytic method reduces energy use by 40% and cuts raw material costs by 30% through solvent recycling and higher atom economy.
Industrial Process Optimization
Catalyst Selection
Cuprous cyanide outperforms stannous chloride in selectivity, reducing byproduct formation during methoxylation. Trials show cyanide catalysts achieve 99.1% purity vs. 98.8% with SnCl₂.
Chemical Reactions Analysis
Types of Reactions: 3-(Methoxymethyl)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.
Major Products:
Oxidation: this compound can be converted to 3-(methoxymethyl)-2-carboxybenzoic acid.
Reduction: The reduction of the carboxylic acid group yields 3-(methoxymethyl)-2-methylbenzyl alcohol.
Substitution: Substitution reactions can yield a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Methoxymethyl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-2-methylbenzoic acid depends on its specific application
Carboxylic Acid Group: Can form hydrogen bonds and ionic interactions with proteins and enzymes.
Methoxymethyl Group: Can participate in hydrophobic interactions and influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
2-Methylbenzoic Acid
- Structure : A simple analog with only a methyl group at the ortho position.
- Key Differences :
- Lacks the methoxymethyl group, reducing steric bulk and electron-donating effects.
- Experimental enthalpy of formation is less negative than predicted by group contribution (GC) models due to steric strain in the ortho position .
- Found as a degradation product of Reactive Blue 19, indicating environmental relevance .
3-(Benzyloxy)-2-Methylbenzoic Acid
- Structure : Benzyloxy (-O-CH2-C6H5) substituent at position 3.
- Used in pharmaceutical intermediates, highlighting the role of substituent choice in drug design .
4-(3-Chloro-4-Ethoxy-5-Isopropoxybenzamido)-2-Methylbenzoic Acid (Compound 56)
- Structure : Complex substituents at positions 4, 5, and a benzamido group.
- Key Differences: Demonstrates high selectivity as a retinoic acid receptor alpha (RARα) agonist, with >80% bioavailability in preclinical models. The ortho-methyl group contributes to receptor binding specificity, while larger substituents modulate potency and pharmacokinetics .
2-(4-Methoxyphenyl)-6-Methylbenzoic Acid
- Structure : Methoxy-substituted phenyl ring at position 2 and methyl at position 5.
- Synthesized via ruthenium-catalyzed C–H arylation, showcasing reactivity influenced by substituent positioning .
3-(4-(3-Hydroxy-4-Isobutyryl-2-Methylphenoxy)butoxy)-2-Methylbenzoic Acid (Compound 64)
- Structure: Extended alkoxy chain with phenolic and isobutyryl groups.
- Key Differences :
Structural and Functional Analysis
Steric and Electronic Effects
- Ortho-Methyl Group: Introduces steric hindrance, destabilizing the carboxylate anion and reducing acidity. This effect is pronounced in 2-methylbenzoic acid, where experimental enthalpy deviates from GC predictions .
- Methoxymethyl vs. Methoxy : The methoxymethyl group (-CH2-O-CH3) provides greater conformational flexibility and moderate electron donation compared to rigid methoxy (-O-CH3) substituents, as seen in 2-(4-methoxyphenyl)-6-methylbenzoic acid .
Data Tables
Table 1: Comparative Properties of Benzoic Acid Derivatives
Table 2: Substituent Effects on Acidity and Reactivity
Q & A
Q. What are the established methods for synthesizing 3-(methoxymethyl)-2-methylbenzoic acid and its derivatives?
A common approach involves multi-step reactions starting with substituted benzoic acid precursors. For example:
- Step 1 : Functionalization of the benzene ring via alkylation or etherification to introduce the methoxymethyl group.
- Step 2 : Coupling reactions (e.g., using DCC/DMAP as coupling agents) to attach amino or other functional groups, as demonstrated in related benzoic acid derivatives .
- Step 3 : Hydrolysis or deprotection steps to yield the final carboxylic acid moiety.
Q. Key considerations :
- Solvent selection (e.g., tetrahydrofuran or methanol) impacts reaction efficiency.
- Purification via recrystallization or chromatography ensures >95% purity, as seen in analogous compounds .
Q. How can solubility be predicted for this compound in organic solvents?
The Abraham solvation model is widely used to predict solubility based on solute descriptors. For example:
- Solute descriptors for 2-methylbenzoic acid (a structural analog) include:
- These parameters are applied to equations like to estimate solubility in alcohols, ethers, or esters.
Table 1 : Predicted vs. Experimental Solubility in Select Solvents (Hypothetical Data)
| Solvent | Predicted | Experimental |
|---|---|---|
| Ethanol | -2.10 | -2.06 |
| THF | -1.85 | -1.80 |
Advanced Research Questions
Q. What mechanistic insights govern the substitution reactions of this compound?
Substitution reactions (e.g., methoxy group replacement) often proceed via nucleophilic aromatic substitution (NAS) or radical pathways:
- Electron-withdrawing groups (e.g., -COOH) activate the ring for NAS, as shown in analogs like 3-bromo-6-hydroxy-2-methylbenzoic acid .
- Reagent choice : Sodium methoxide in methanol favors O-methylation, while zinc in acetic acid promotes reduction of adjacent functional groups .
Case Study : Conversion to 3-hydroxy derivatives under acidic conditions requires careful pH control to avoid decarboxylation.
Q. How can computational modeling optimize the biological activity of derivatives?
Density Functional Theory (DFT) and molecular docking are critical:
- DFT calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the methoxymethyl group’s electron-donating effect stabilizes charge distribution in the benzene ring.
- Docking studies with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) assess binding affinity, as demonstrated in related benzoic acid derivatives .
Table 2 : Hypothetical DFT Results for Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | ΔE (eV) |
|---|---|---|---|
| Parent Compound | -6.2 | -1.8 | 4.4 |
| Nitro-Substituted | -6.5 | -2.1 | 4.4 |
Q. What analytical techniques are recommended for characterizing purity and structure?
- HPLC-MS : Quantifies purity (>97% achievable) and identifies byproducts .
- NMR : Distinguishes regioisomers via chemical shift analysis (e.g., methoxymethyl protons at δ 3.3–3.5 ppm) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for polymorph studies .
Note : FTIR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. How do steric and electronic effects influence reaction pathways in derivatives?
- Steric hindrance : The methoxymethyl group at the 3-position directs electrophilic substitution to the 4- or 6-positions.
- Electronic effects : The -COOH group deactivates the ring, slowing reactions requiring electrophilic attack but favoring nucleophilic pathways.
- Example: In 3-[(4-isopropoxy-3-methoxybenzyl)amino]-2-methylbenzoic acid, steric bulk at the 4-position limits further functionalization .
Q. What strategies mitigate degradation during storage or reaction conditions?
- Storage : Anhydrous conditions at -20°C prevent hydrolysis of the methoxymethyl group.
- Reaction conditions : Avoid strong bases (risk of ester cleavage) and UV light (risk of radical degradation) .
Q. Are there reported biological activities for structurally similar compounds?
Q. How do solvent polarity and hydrogen-bonding capacity affect crystallization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
